

ML347: A Technical Guide for Interrogating TGFβ Signaling

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transforming Growth Factor-beta (TGF- β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] [3][4] Its dysregulation is implicated in numerous pathologies, ranging from fibrotic diseases to cancer.[5][6][7][8] The complexity of the TGF- β signaling network, with its canonical and non-canonical branches, necessitates the use of precise molecular tools for its elucidation. **ML347** has emerged as a potent and selective small molecule inhibitor of Activin receptor-like kinase 1 (ALK1) and ALK2, two type I receptors in the TGF- β superfamily, making it an invaluable probe for dissecting specific arms of this pathway.[5][9][10][11] This technical guide provides an indepth overview of **ML347**, its mechanism of action, and its application in studying TGF- β signaling, complete with experimental protocols and data presentation.

ML347: Chemical Properties and Selectivity

ML347, also known as LDN193719, is a pyrazolo[1,5-a]pyrimidine derivative.[10] Its utility as a research tool stems from its high affinity and selectivity for ALK1 and ALK2 over other TGF-β family type I receptors, particularly ALK3.[9][10][11]



Parameter	Value	Reference
Chemical Name	5-[6-(4- methoxyphenyl)pyrazolo[1,5- a]pyrimidin-3-yl]-Quinoline	[10]
Molecular Formula	C22H16N4O	[10]
Molecular Weight	352.39 g/mol	[10]
IC50 (ALK1)	46 nM	[9][11]
IC50 (ALK2)	32 nM	[9][11][12]
IC50 (ALK3)	10,800 nM	[10]
Selectivity	>300-fold for ALK2 vs. ALK3	[9][10][12]

The TGF-β Signaling Pathway and the Role of ML347

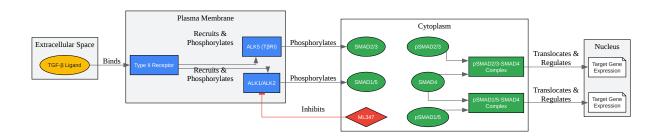
The TGF- β signaling cascade is initiated by the binding of a TGF- β ligand to a type II receptor, which then recruits and phosphorylates a type I receptor.[1][2][13] This activation of the type I receptor kinase propagates the signal downstream.

Canonical TGF-β Signaling: The most well-characterized pathway involves the activation of ALK5 (TβRI), which in turn phosphorylates SMAD2 and SMAD3. These activated R-SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate target gene expression.[3][13]

Non-Canonical TGF- β Signaling: TGF- β can also signal through other type I receptors, including ALK1 and ALK2, leading to the phosphorylation of SMAD1 and SMAD5.[14][15] This non-canonical pathway is particularly relevant in endothelial cells and during certain developmental processes.[13][14]

ML347's selective inhibition of ALK1 and ALK2 allows researchers to specifically block the non-canonical, SMAD1/5-mediated branch of TGF-β signaling, thereby enabling the deconvolution of its specific downstream effects from those of the canonical ALK5-SMAD2/3 pathway.[5][9] [14]





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Caption: TGF- β signaling pathways and the inhibitory action of **ML347**.

Experimental Protocols SMAD1/5 Phosphorylation Assay (Western Blot)

This protocol details the assessment of **ML347**'s ability to inhibit TGF- β -induced SMAD1/5 phosphorylation.

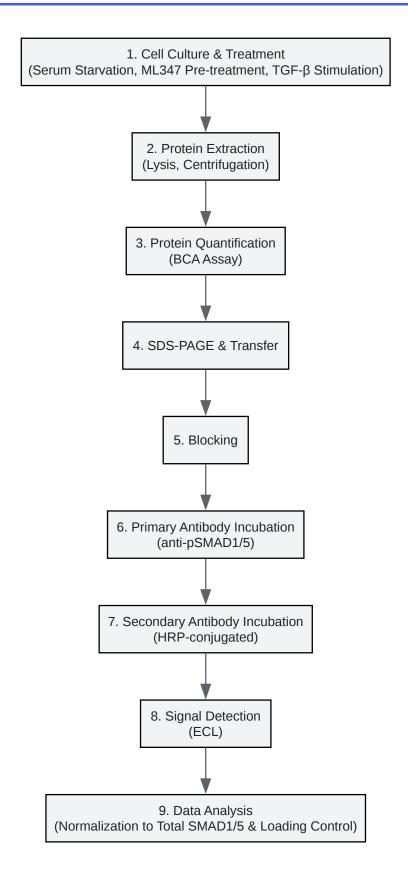
- a. Cell Culture and Treatment:
- Seed target cells (e.g., endothelial cells known to express ALK1/2) in 6-well plates and grow to 80-90% confluency.
- Serum-starve the cells for 4-6 hours prior to treatment.
- Pre-treat cells with varying concentrations of **ML347** (e.g., 0, 10, 50, 100, 500 nM) in serum-free media for 1 hour.
- Stimulate the cells with an appropriate concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.



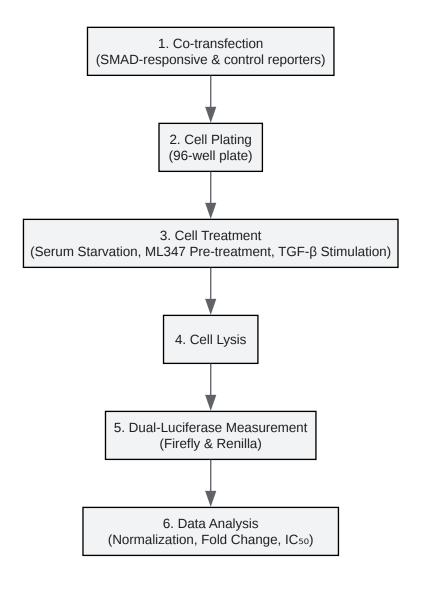
b. Protein Extraction:

- · Wash cells twice with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
- c. Western Blotting:
- Determine protein concentration using a BCA assay.
- Denature 20-30 μg of protein per sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-SMAD1/5 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Strip the membrane and re-probe for total SMAD1/5 and a loading control (e.g., GAPDH or β -actin) to normalize the data.









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